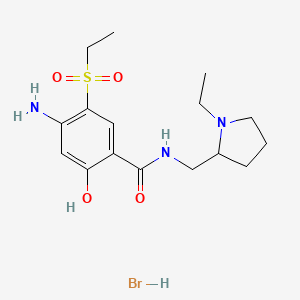

Desmethyl Amisulpride Hydrobromide

Description

Desmethyl Amisulpride Hydrobromide is a structural analog of the antipsychotic drug Amisulpride, characterized by the absence of a methyl group on the parent molecule. Its molecular formula is C₁₆H₂₀N₃O₄S·HBr, with a molecular weight of 441.395 g/mol . The compound is often identified as a metabolite or impurity in Amisulpride formulations, with applications in pharmacological research and analytical method development . Its deuterated form, Desmethyl Amisulpride-d5 Hydrobromide, incorporates five deuterium atoms, enhancing its utility as an internal standard in mass spectrometry-based assays .

Properties

Molecular Formula |

C16H26BrN3O4S |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide;hydrobromide |

InChI |

InChI=1S/C16H25N3O4S.BrH/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20;/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21);1H |

InChI Key |

RICVWCJBUZIOJY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Desmethyl Amisulpride Hydrobromide involves several steps, starting from the precursor Amisulpride. The synthetic route typically includes the demethylation of Amisulpride followed by the introduction of a hydrobromide group. The reaction conditions often involve the use of strong acids or bases to facilitate the demethylation process. Industrial production methods may include solvent evaporation, solvent drop grinding, and dry grinding techniques to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Desmethyl Amisulpride Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrobromide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to enhance reaction rates.

Scientific Research Applications

Desmethyl Amisulpride Hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Desmethyl Amisulpride Hydrobromide exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective antagonist of dopamine D2 and D3 receptors, which are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and other mental health disorders. The molecular targets and pathways involved include the mesolimbic and mesocortical pathways, which are critical for the modulation of dopaminergic neurotransmission .

Comparison with Similar Compounds

Schiff Base Derivatives of Amisulpride

Amisulpride has been modified via condensation with aldehydes/ketones to synthesize seven Schiff base derivatives (EA1–E7). These compounds exhibit structural variations, such as substitutions with nitro, chloro, or methoxy groups, which influence their bioactivity:

Table 1: Key Structural and Activity Differences

Isotopic Analogs: Deuterated Forms

Desmethyl Amisulpride-d5 Hydrobromide (C₁₆D₅H₂₀N₃O₄S·HBr) is a deuterium-labeled variant used in quantitative analysis. Key distinctions include:

- Analytical Utility: Acts as an internal standard in HPLC-MS/MS assays due to near-identical chromatographic behavior to the non-deuterated form .

- Molecular Weight: 441.395 g/mol (vs. 436.38 g/mol for non-deuterated Desmethyl Amisulpride HBr) .

Comparison with Pharmacopeial Impurities and Metabolites

Impurity Profiles

Desmethyl Amisulpride Hydrobromide is classified as an impurity in Amisulpride active pharmaceutical ingredients (APIs), with regulatory limits analogous to other pharmacopeial impurities:

Table 2: Impurity Comparison Across Compounds

Demethylated Analogs in Other Drug Classes

Demethylation is a common metabolic pathway, as seen in Desipramine Hydrochloride (noradrenergic agent), a demethylated derivative of Imipramine. Key parallels:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.